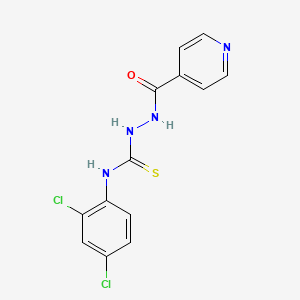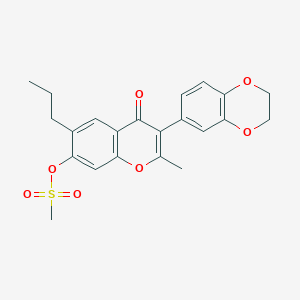![molecular formula C19H17ClN2O2S B4611394 3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4611394.png)
3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
Descripción general
Descripción
“3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole” is a chemical compound. It is a derivative of isoxazole, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazole-based amides, such as the compound , can be synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The isoxazole ring is a key structural feature, and the compound also includes a 2-chlorophenyl group, a methyl group, a 2-thienyl group, and a 1-pyrrolidinyl carbonyl group .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Reactivity
- Studies have demonstrated methods for the synthesis and functionalization of isoxazole derivatives, highlighting their utility in constructing complex molecules. For instance, the lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been shown to be a synthetically useful method for introducing thioalkyl derivatives, which could be relevant for modifying the structure of compounds similar to the one of interest (Balasubramaniam, Mirzaei, & Natale, 1990).
Potential Biological Activities
- Research into the synthesis and biological evaluation of new derivatives containing isoxazole rings and other heterocyclic motifs has revealed antimicrobial and antifungal activities. This suggests that compounds with structural similarities, including isoxazoles and thiophenes, might also possess biological activities worth investigating (Al-Omran, El-Khair, & Mohareb, 2002).
Chemical Structure Analysis
- The crystal structure analysis of compounds containing chlorophenyl and isoxazole groups provides insights into their molecular geometry, which can inform the design and synthesis of new compounds with desired physical or chemical properties (Bozopoulos, Kokkou, & Rentzeperis, 1980).
Photochemical and Electrochemical Properties
- Research on diarylethene derivatives with imidazo[1,2-a]pyridine and thiophene rings has explored their thermally irreversible photochromic systems. Such studies highlight the potential of using structurally related compounds in the development of materials for information storage or as molecular switches, given their photoresponsive behavior (Nakayama, Hayashi, & Irie, 1991).
Safety and Hazards
Direcciones Futuras
Isoxazole derivatives continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for specific applications .
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-17(18(21-24-12)13-6-2-3-7-14(13)20)19(23)22-10-4-8-15(22)16-9-5-11-25-16/h2-3,5-7,9,11,15H,4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJMVDOECGRJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-N-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4611326.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4611328.png)
![[2-(4-morpholinyl)ethyl][4-(2-thienylmethoxy)benzyl]amine dihydrochloride](/img/structure/B4611339.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4611340.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4611342.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4611356.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4611360.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4611364.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611367.png)

![5-[(4-isopropylphenoxy)methyl]-N-(4-methyl-1-piperazinyl)-2-furamide](/img/structure/B4611386.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4611397.png)
![4-(allyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4611398.png)
